[4-(4-Phosphonophenyl)phenyl]phosphonic acid

Catalog No.
S665296
CAS No.
13817-79-3
M.F
C12H12O6P2
M. Wt
314.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[4-(4-Phosphonophenyl)phenyl]phosphonic acid

CAS Number

13817-79-3

Product Name

[4-(4-Phosphonophenyl)phenyl]phosphonic acid

IUPAC Name

[4-(4-phosphonophenyl)phenyl]phosphonic acid

Molecular Formula

C12H12O6P2

Molecular Weight

314.17 g/mol

InChI

InChI=1S/C12H12O6P2/c13-19(14,15)11-5-1-9(2-6-11)10-3-7-12(8-4-10)20(16,17)18/h1-8H,(H2,13,14,15)(H2,16,17,18)

InChI Key

QWSZMKCGMDROKE-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)P(=O)(O)O)P(=O)(O)O

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)P(=O)(O)O)P(=O)(O)O

The exact mass of the compound [4-(4-Phosphonophenyl)phenyl]phosphonic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 129448. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

[4-(4-Phosphonophenyl)phenyl]phosphonic acid (CAS 13817-79-3), commonly known as 4,4'-biphenyldiphosphonic acid (BPDP), is a rigid, ditopic organophosphorus linker widely procured for the synthesis of highly stable metal-organic frameworks (MOFs), coordination polymers, and surface-modifying self-assembled monolayers (SAMs) [1]. Featuring a robust biphenyl core terminated by two phosphonic acid groups, BPDP is primarily selected for its ability to form exceptionally strong metal-oxygen-phosphorus (M-O-P) bonds that resist hydrolysis in aqueous and acidic environments [2]. In industrial procurement, it serves as a premium crosslinking agent and adhesion promoter, enabling the grafting of organic coatings onto metal oxide surfaces while providing superior thermal and chemical stability compared to traditional carboxylate linkers .

Substituting BPDP with generic carboxylate analogs like 4,4'-biphenyldicarboxylic acid (BPDC) or shorter phosphonates like 1,4-phenylenediphosphonic acid fundamentally compromises material performance in aggressive environments [1]. Carboxylate-based frameworks are highly susceptible to hydrolysis and readily dissolve or collapse in acidic or aqueous solutions, whereas BPDP's phosphonate groups form highly covalent, water-stable linkages with transition and lanthanide metals [2]. Furthermore, replacing BPDP with monofunctional phenylphosphonic acid results in surface capping rather than framework crosslinking, while shorter ditopic linkers fail to provide the extended pore dimensions or the hydrophobic biphenyl spacing required for advanced gas separation, proton conduction, and robust anti-corrosion coatings .

Hydrolytic Stability and Framework Integrity in Aqueous Environments

When constructing porous frameworks for aqueous applications (e.g., heavy metal capture or proton conduction), linker choice dictates framework survival. MOFs constructed with 4,4'-biphenyldicarboxylic acid (BPDC) typically exhibit structural degradation and porosity loss upon prolonged exposure to water or acidic solutions due to the lability of the M-O-C bond [1]. In contrast, frameworks utilizing BPDP maintain phase purity and structural integrity in water and acidic conditions, driven by the higher thermodynamic stability of the M-O-P coordination bonds [2]. This makes BPDP an essential procurement choice for water-stable MOFs.

Evidence DimensionAqueous Structural Stability
Target Compound DataMaintains phase purity and framework integrity in water/acidic solutions (M-O-P bond)
Comparator Or Baseline4,4'-biphenyldicarboxylic acid (BPDC) (M-O-C bond readily hydrolyzes)
Quantified DifferenceShift from rapid aqueous degradation (BPDC) to long-term phase retention and permanent porosity (BPDP)
ConditionsAqueous and acidic solution exposure

Ensures that procured materials can be deployed in real-world aqueous environments, such as wastewater treatment or proton-exchange membranes, without structural collapse.

Pore Expansion and Dimensionality vs. Short-Chain Phosphonates

For applications requiring specific pore apertures or thicker self-assembled monolayers, the physical length of the linker is critical. Compared to 1,4-phenylenediphosphonic acid, which provides a single phenyl ring spacer, BPDP offers a rigid biphenyl core that extends the distance between metal coordination sites [1]. This increased linker length directly correlates to larger pore volumes in the resulting MOFs and provides a more robust, hydrophobic barrier when used as a crosslinking adhesion promoter on metal surfaces .

Evidence DimensionLinker Length and Spacing
Target Compound DataExtended biphenyl strut (~11.7 Å P-P spacing)
Comparator Or Baseline1,4-phenylenediphosphonic acid (~7.4 Å P-P spacing)
Quantified Difference~4.3 Å increase in rigid spacer length
ConditionsCrystallographic linker dimensions for MOF/SAM design

Allows engineers to predictably scale up pore sizes in filtration materials or increase the thickness of protective surface coatings.

Crosslinking Capability vs. Monofunctional Capping Agents

In surface modification and anti-corrosion applications, ditopic functionality is required to bridge the inorganic substrate and the organic overlayer. Monofunctional analogs like phenylphosphonic acid can only bind to the metal oxide surface, acting as a terminal capping agent that does not support further chemical grafting [1]. BPDP, possessing two terminal phosphonic acid groups, successfully grafts onto the metal surface with one end while leaving the other available to react with hydroxyl, epoxy, or amine-based paints, effectively acting as a high-performance crosslinking adhesion promoter .

Evidence DimensionFunctional Connectivity
Target Compound DataDitopic (2x -PO3H2 groups) enables crosslinking and secondary grafting
Comparator Or BaselinePhenylphosphonic acid (1x -PO3H2 group acts only as a terminal cap)
Quantified DifferenceEnables multi-layer bridging (ditopic) rather than monolayer termination (monotopic)
ConditionsMetal surface functionalization and paint adhesion

Crucial for procurement in the coatings industry, as it transforms a simple surface passivator into an active adhesion promoter for multi-layer composite coatings.

Water-Stable Metal-Organic Frameworks (MOFs)

Ideal for synthesizing robust, porous materials used in heavy metal capture (e.g., Th(IV), U(VI)) or wastewater remediation, where standard carboxylate MOFs would undergo rapid hydrolysis [1].

Advanced Adhesion Promoters for Industrial Coatings

Procured as a critical linker in the paints and coatings industry to bridge metal surfaces (via strong M-O-P bonds) with epoxy or amine-based topcoats, significantly improving long-term delamination resistance .

Proton Exchange Membranes (PEMs)

Utilized in the development of solid-state proton conductors for fuel cells, where the phosphonate groups retain solvent water and facilitate low-activation-energy proton transfer pathways [2].

Surface Passivation and Anti-Corrosion Monolayers

Applied to titanium, aluminum, and other metal oxide surfaces to form dense, hydrophobic self-assembled monolayers (SAMs) that protect against oxidative degradation in harsh environments .

XLogP3

-0.4

Other CAS

13817-79-3

Wikipedia

Biphenyl-4,4'-diylbis(phosphonic acid)

Dates

Last modified: 08-15-2023

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